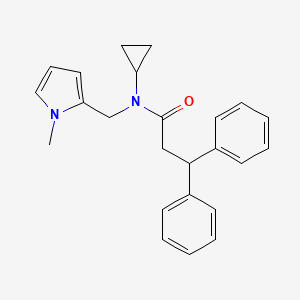

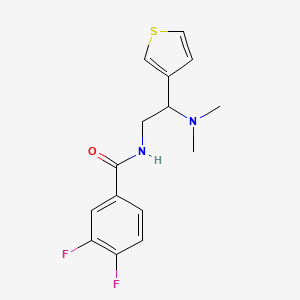

![molecular formula C14H11N3O4S2 B2736122 2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid CAS No. 854060-37-0](/img/structure/B2736122.png)

2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid” is a complex organic molecule with the molecular formula C14H11N3O4S2 . It has an average mass of 349.385 Da and a monoisotopic mass of 349.019104 Da . The molecule is part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .科学的研究の応用

ESIPT Fluorescent Chromism and Sensing Applications

"2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid" and its derivatives have been explored for their unique fluorescent properties. Research by Nakane et al. (2018) demonstrated that sulfonic acid-substituted benzothiazoles can act as solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These compounds exhibit reversible adsorption-desorption behavior with various organic bases and amines, enabling their application in solid-state sensing devices for detecting biologically important molecules such as ammonia and histamine (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).

Synthesis and Microbial Studies

Patel and Agravat (2007) conducted a study on the synthesis and microbial activities of new pyridine derivatives starting from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride. Their research led to the creation of benzothiazole derivatives that were tested for antibacterial and antifungal activities, showing potential for antimicrobial applications (Patel & Agravat, 2007).

Novel Cyclization Reactions

Ōae and Numata (1974) explored the cyclization reactions of o-carboxyphenyl and o-carbamoylphenyl sulfoxides, leading to the formation of heterocyclic compounds. This research provides insight into the chemical behavior and potential for synthesizing novel benzothiazole-based heterocycles (Ōae & Numata, 1974).

Antibacterial Activity and Synthesis of N-substituted-3-chloro-2-azetidinones

Research by Chavan and Pai (2007) focused on the synthesis of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating their potential antibacterial activity against various microorganisms. This study highlights the therapeutic potential of benzothiazole derivatives in medicinal chemistry (Chavan & Pai, 2007).

特性

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTUNGRYSSNAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

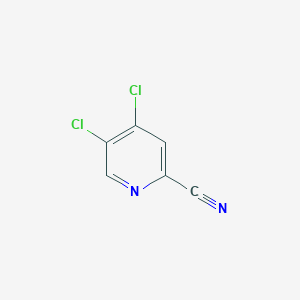

![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)

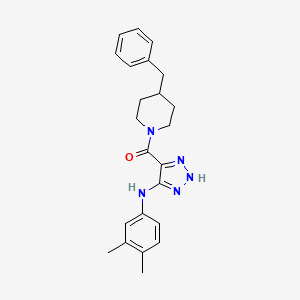

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)

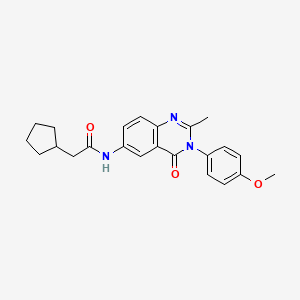

![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)

![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)

![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)